D-Galactose-5-d
Description
Properties
Molecular Formula |
C₆H₁₁DO₆ |
|---|---|
Molecular Weight |
181.16 |
Synonyms |
(+)-Galactose-5-d; D-(+)-Galactose-5-d; Galactose-5-d; |
Origin of Product |
United States |
Foundational Principles and Contextualization of D Galactose 5 D in Biochemical Research
Academic Rationale for Deuterium (B1214612) Labeling at the C-5 Position of Galactose
The specific placement of an isotopic label on a molecule is a deliberate choice designed to answer precise biochemical questions. The rationale for labeling D-galactose with deuterium at the carbon-5 position (D-Galactose-5-d) is rooted in the well-established principles of tracing glucose metabolism and the intricate metabolic relationship between galactose and glucose.
While direct research literature on this compound is sparse, the academic justification can be understood by examining its close analog, D-glucose-5-d. In studies of glucose metabolism, the position of the deuterium label provides critical information about specific metabolic pathways. It has been demonstrated that the deuterium enrichment at the C-5 position of glucose is a direct indicator of glucose synthesized de novo via gluconeogenesis. shimadzu-webapp.eu In contrast, enrichment at the C-2 position reflects total glucose production, which is the sum of gluconeogenesis and glucose released from the breakdown of glycogen (B147801) (glycogenolysis). shimadzu-webapp.eu This distinction allows researchers to quantify the relative contributions of these two pathways to glucose homeostasis.
Galactose is primarily metabolized through the Leloir pathway, which efficiently converts it into glucose-1-phosphate and subsequently glucose-6-phosphate. sigmaaldrich.com This latter molecule is a central hub in carbohydrate metabolism, standing at the crossroads of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and gluconeogenesis. isotope.comnih.gov Because galactose is readily converted into key intermediates of glucose metabolism, the rationale for C-5 labeling of galactose follows logically:
Tracing Gluconeogenic Precursors: When this compound is administered, it enters the Leloir pathway and is converted to glucose-6-phosphate, retaining the deuterium label at the C-5 position. The fate of this labeled glucose-6-phosphate can then be tracked. If it proceeds through gluconeogenesis, the label will be incorporated into newly synthesized glucose, providing a measure of the contribution of galactose to this process.
Distinguishing Metabolic Fates: The stability of the C-H bond at the C-5 position during the enzymatic reactions of glycolysis and gluconeogenesis makes it a reliable tracer for these pathways. shimadzu-webapp.eu This is in contrast to other positions on the hexose (B10828440) ring, which may be subject to isotopic exchange or scrambling in different pathways, such as the non-oxidative branch of the PPP. biorxiv.org
Enzyme Specificity: The stereochemistry of hydroxyl groups, particularly at the C-2, C-3, and C-4 positions of galactose, is critical for enzyme recognition and catalysis. nih.gov Labeling at the C-5 position, which is not a chiral center in the pyranose ring, is less likely to cause significant kinetic isotope effects that would alter its metabolic processing, ensuring it behaves nearly identically to its unlabeled counterpart.
Therefore, this compound serves as a sophisticated probe to investigate the conversion of dietary galactose into glucose and to quantify its subsequent flux through central metabolic pathways, most notably gluconeogenesis.
Historical Development of Isotopic Probes in Carbohydrate Metabolism Research
The use of isotopic tracers to unravel metabolic pathways has a rich history stretching back over 80 years, evolving in tandem with advancements in analytical technology. nih.govresearchgate.net The initial groundbreaking work was conducted in the 1930s by Rudolf Schoenheimer and David Rittenberg, who utilized deuterium, a stable isotope of hydrogen, to study fatty acid and protein metabolism. nih.gov Their experiments overturned the static view of cellular constituents, revealing a dynamic state of continuous synthesis and degradation, a concept now known as "turnover". ckisotopes.com
Early research in carbohydrate metabolism traditionally relied on radioactive isotopes, such as ¹⁴C. google.comnih.gov By labeling glucose at specific positions (e.g., [1-¹⁴C]glucose or [6-¹⁴C]glucose) and measuring the release of ¹⁴CO₂, researchers could estimate the relative activities of glycolysis and the pentose phosphate pathway. google.com However, the use of radioisotopes, particularly in humans, was limited by safety concerns. nih.gov
A renaissance for stable isotopes in metabolic research began with the refinement of mass spectrometry (MS) techniques. nih.gov The ability to accurately measure the ratio of a heavy isotope tracer to its naturally occurring light counterpart (the "tracee") in complex biological samples opened the door for safe, in-vivo human studies. ckisotopes.comnih.gov This was particularly crucial for studying pathways involving elements like nitrogen and oxygen, which lack suitable long-lived radioisotopes. nih.gov
The application of stable isotope-labeled carbohydrates has since become highly sophisticated. The development of molecules labeled with ¹³C or ²H (deuterium) at multiple specific positions, combined with powerful MS and NMR methods, allows for detailed metabolic flux analysis. nih.govoup.com For instance, the use of [1,2-¹³C₂]glucose enables researchers to assess the flux through the PPP relative to glycolysis by analyzing the labeling patterns in downstream metabolites like lactate (B86563). nih.govmdpi.com More recently, the administration of deuterium oxide (D₂O or heavy water) has emerged as a versatile technique to simultaneously monitor the turnover of multiple substrates, including glucose, proteins, and lipids, over extended periods. nih.govresearchgate.netnih.gov
| Era | Key Development | Significance in Carbohydrate Research | Key References |
| 1930s | Pioneering work with deuterium (²H) by Schoenheimer and Rittenberg. | Established the principle of isotopic tracing and the "dynamic state" of body constituents. | ckisotopes.com, nih.gov |
| 1940s-1960s | Widespread use of radioactive tracers (e.g., ¹⁴C). | Elucidation of major pathways like glycolysis and the PPP by tracking ¹⁴CO₂ production. | nih.gov, google.com |
| 1970s-1980s | Advancement of Gas Chromatography-Mass Spectrometry (GC-MS). | Enabled safe, in-vivo human studies with stable isotopes (¹³C, ¹⁵N, ²H), leading to a resurgence in their use. | nih.gov |
| 1990s-Present | Development of high-resolution LC-MS/MS and NMR; introduction of complex labeled molecules. | Allows for detailed metabolic flux analysis, metabolomics, and dynamic monitoring of multiple pathways simultaneously. | nih.gov, nih.gov, oup.com |
| 2000s-Present | Increased use of Deuterium Oxide (D₂O) as a general metabolic label. | Provides a flexible and cost-effective method to measure the synthesis rates of various biomolecules, including glycogen. | nih.gov, researchgate.net, nih.gov |
This table outlines the major historical milestones in the application of isotopic tracers for metabolic research, with a focus on carbohydrate metabolism.
Synthetic Methodologies and Isotopic Incorporation for D Galactose 5 D
Chemoenzymatic and Stereoselective Synthesis Pathways for Deuterated Galactose
The chemical synthesis of specifically deuterated carbohydrates like D-Galactose-5-d is a complex task that often relies on a combination of chemical and enzymatic steps to achieve high regio- and stereoselectivity. While direct literature on the synthesis of this compound is sparse, methodologies for creating related galactose derivatives provide a roadmap for its potential synthesis.
Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysts. sci-hub.ru Enzymes such as glycosyltransferases and aldolases can be used to form specific glycosidic bonds or to construct the carbohydrate backbone, respectively. For instance, a synthetic strategy could involve the chemical synthesis of a galactose precursor with a reactive group at the C-5 position. This precursor could then be subjected to a stereoselective reduction using a deuterium (B1214612) source, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom at the desired location. The stereochemical outcome of such a reduction is often controlled by the steric hindrance imposed by the rest of the molecule and the specific reagents used.
Stereoselective synthesis is crucial for ensuring the correct configuration of the final product. Protecting group chemistry is a cornerstone of this approach, allowing chemists to mask certain hydroxyl groups while modifying others. For example, to target the C-5 position, a strategy might involve protecting the hydroxyl groups at C-1, C-2, C-3, C-4, and C-6, leaving a precursor to the C-5 hydrogen (e.g., a ketone) accessible for deuteration. Research on the synthesis of related compounds, such as 4-amino-4-deoxy-D-galactose and 3-boronic-3-deoxy-D-galactose, demonstrates the successful application of regio- and stereoselective transformations on the galactose scaffold. anr.frresearchgate.net These syntheses often involve the creation of an intermediate with a modified carbon, followed by stereoselective reduction or substitution, a principle directly applicable to C-5 deuteration.
The following table summarizes key aspects of synthetic strategies that could be adapted for the synthesis of this compound.
| Synthetic Strategy | Key Features | Potential Application for this compound | Relevant Research Context |
| Protecting Group Manipulation | Selective protection and deprotection of hydroxyl groups to isolate a specific reaction site. | A multi-step synthesis could protect all other positions, allowing for oxidation at C-5 followed by stereoselective reduction with a deuterium donor. | Synthesis of various protected galactose fragments for oligosaccharide construction. nih.gov |
| Chemoenzymatic Synthesis | Use of enzymes for highly specific transformations on chemically synthesized precursors. | An enzyme could be used to stereoselectively reduce a C-5 keto-galactose intermediate. | Synthesis of UDP-galactose derivatives and other complex glycans. sci-hub.runih.gov |
| Stereoselective Reduction | Use of specific reagents and conditions to control the stereochemical outcome of a reduction reaction. | Reduction of a C-5 keto-galactose precursor with a deuteride (B1239839) reagent to yield the desired D-configuration at C-5. | Synthesis of various deoxy and amino sugars from keto-intermediates. researchgate.net |
Biosynthetic Routes and Metabolic Engineering for Deuterium Incorporation in Galactose Derivatives
Biosynthetic approaches offer an alternative to chemical synthesis for producing deuterated carbohydrates. These methods leverage the metabolic pathways of microorganisms or plants to incorporate deuterium from labeled sources in the growth medium. creative-proteomics.com
One common method is to cultivate microorganisms, such as the bacterium Escherichia coli or the yeast Yarrowia lipolytica, in a medium containing heavy water (D₂O) and a deuterated carbon source, like deuterated glycerol. nih.govresearchgate.net As the cells grow, their metabolic machinery incorporates deuterium into the biomolecules they synthesize, including amino acids, lipids, and carbohydrates. The galactose synthesized by these organisms will thus be deuterated. The extent and position of deuteration can be widespread, often resulting in perdeuterated (fully deuterated) or highly deuterated molecules. nih.gov Metabolic engineering can be employed to enhance the production of specific target molecules. For example, E. coli strains can be engineered to overexpress enzymes in the galactose metabolic pathway, leading to increased yields of deuterated galactose or its derivatives, such as UDP-galactose. nih.gov
In vivo labeling studies in plants also demonstrate the biosynthesis of deuterated galactose. When duckweed (Lemna minor) is grown in a D₂O-containing medium, it synthesizes deuterated galactose, which is then incorporated into more complex molecules like galactolipids. oup.com Mass spectrometry analysis of these lipids reveals the presence of deuterated galactose moieties, confirming its de novo synthesis. oup.com This approach is particularly useful for studying metabolic fluxes and the biosynthesis of complex carbohydrates in living organisms.
The table below outlines common biosynthetic methods for producing deuterated galactose.
| Method | Organism/System | Deuterium Source | Key Findings |
| Metabolic Engineering | Escherichia coli | D₂O, Deuterated glycerol | Engineered strains can produce deuterated UDP-glucose, a key precursor for deuterated galactose derivatives. nih.gov |
| In Vivo Labeling | Duckweed (Lemna minor) | D₂O | Observation of deuterated galactose incorporated into galactolipids (MGDG and DGDG), demonstrating de novo synthesis. oup.com |
| Heterotrophic Culture | Yarrowia lipolytica | Deuterated glucose, D₂O | Deuterium from labeled glucose is incorporated into cell wall sugars (mannose, galactose) and fatty acids. researchgate.net |
Advanced Purification and Rigorous Isotopic Purity Assessment Techniques
Following synthesis, whether chemical or biosynthetic, the deuterated galactose must be purified and its isotopic purity rigorously assessed. The complexity of the reaction or culture mixture necessitates advanced purification techniques.
Purification: Commonly used methods for purifying carbohydrates include various forms of chromatography.
Ion-Exchange Chromatography: This technique is effective for separating charged molecules. It can be used to remove charged impurities or to purify phosphorylated galactose derivatives. nih.gov
Solid-Phase Extraction (SPE): SPE, often using materials like porous graphitized carbon, is used to remove salts, detergents, and other non-carbohydrate components from a sample. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is a powerful tool for isolating the desired labeled carbohydrate from unlabeled precursors, byproducts, and other isomers.
Isotopic Purity Assessment: Determining the isotopic enrichment and the specific location of the deuterium atom is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools for this purpose. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR): NMR is invaluable for structural elucidation.
¹H NMR: In a ¹H NMR spectrum, the absence of a signal at the C-5 proton's expected chemical shift, coupled with the simplification of adjacent proton signals (e.g., H-4 and H-6), provides strong evidence for deuteration at C-5. Spectra are typically run in deuterium oxide (D₂O). tandfonline.comcdnsciencepub.com
²H NMR (Deuterium NMR): This technique directly detects the deuterium nucleus, providing unambiguous confirmation of its presence and information about its chemical environment. researchgate.net
¹³C NMR: The carbon spectrum can also be informative, as the C-5 signal will show coupling to deuterium (a C-D coupling) instead of hydrogen, resulting in a characteristic multiplet. oup.com
Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of the molecule, which directly reflects its isotopic composition.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI)-HRMS can distinguish between isotopologs (molecules that differ only in their isotopic composition). By comparing the abundance of the ion corresponding to the deuterated molecule versus the unlabeled molecule, the isotopic purity can be accurately calculated. nih.govresearchgate.net This method is rapid, highly sensitive, and requires minimal sample. nih.gov
The following table summarizes the analytical techniques used for the characterization of deuterated galactose.
| Analytical Technique | Purpose | Key Parameters and Observations |
| ¹H NMR Spectroscopy | Determine position of deuteration | Absence of H-5 signal; analysis of coupling constants of neighboring protons (H-4, H-6); solvent is D₂O. tandfonline.comcdnsciencepub.com |
| ²H NMR Spectroscopy | Direct detection of deuterium | A signal in the ²H spectrum confirms the presence and chemical environment of the deuterium label. researchgate.net |
| Mass Spectrometry (e.g., ESI-HRMS) | Determine isotopic enrichment/purity | Comparison of the relative intensities of the molecular ions for the deuterated (M+1) and non-deuterated (M) species. nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of derivatized sugars | After derivatization (e.g., to aldononitrile pentaacetates), allows for separation and mass analysis to quantify labeled and unlabeled galactose. nih.gov |
Advanced Analytical and Spectroscopic Methodologies for D Galactose 5 D in Metabolic Flux Analysis
Experimental Design for Isotopic Tracing Studies with D-Galactose-5-d
Isotopic tracing studies using this compound are designed to follow the fate of the deuterium (B1214612) label as the sugar is metabolized, providing a dynamic view of pathway activity. nih.gov A robust experimental design is fundamental to obtaining meaningful and interpretable data from such studies.
A key aspect of the experimental design is the selection of an appropriate biological system, which can range from cell cultures to animal models. mdpi.comresearchgate.net The choice of system depends on the specific research question. For instance, studying D-galactose metabolism in cancer cells might involve culturing specific cell lines and introducing this compound into the growth medium. mdpi.com In animal studies, the labeled sugar can be administered through various routes, such as oral gavage or intravenous injection, to investigate systemic metabolism. researchgate.net
The concentration of the isotopic tracer and the duration of the labeling experiment are critical parameters. These are often determined empirically to ensure sufficient incorporation of the label into downstream metabolites for detection without causing metabolic perturbations. oup.com Time-course experiments, where samples are collected at multiple time points after the introduction of the tracer, are essential for understanding the kinetics of metabolic pathways. researchgate.netoup.com
A typical workflow for an in vivo isotopic tracing study with this compound involves several key steps:
Tracer Administration: A defined amount of this compound is introduced into the biological system. researchgate.net
Sample Collection: Tissues, biofluids (like plasma or urine), or cell extracts are collected at specific time points. mdpi.comresearchgate.net
Metabolite Extraction: Metabolites are extracted from the collected samples using appropriate protocols to ensure the preservation of the isotopic labels. frontiersin.org
Analytical Measurement: The extracted metabolites are analyzed using advanced analytical techniques to determine the concentration and isotopic enrichment of D-galactose and its downstream products. researchgate.netnih.gov
Data Analysis: The acquired data is processed to calculate metabolic fluxes and map the distribution of the deuterium label through various pathways. researchgate.netnih.gov
Careful consideration of control groups is also paramount. These typically include a group receiving an unlabeled substrate to establish baseline metabolite levels and labeling patterns. asm.org This allows for the correction of natural isotopic abundances and ensures that the observed changes are due to the metabolism of the administered tracer. nih.gov
Quantitative Analysis of this compound Metabolites via Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technique for the quantitative analysis of metabolites in isotopic tracing studies due to its high sensitivity, specificity, and ability to distinguish between isotopologues. jst.go.jp When coupled with chromatographic separation methods, MS allows for the comprehensive profiling of this compound and its metabolic products in complex biological samples. asm.orgnih.govlcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Resolution
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like sugars, a derivatization step, such as trimethylsilylation, is required to make them amenable to GC analysis. researchgate.net GC-MS offers excellent chromatographic resolution, which is crucial for separating isomeric sugars like glucose and galactose that have very similar mass spectra. mdpi.comresearchgate.net
In the context of this compound tracing, GC-MS can be used to resolve and quantify different positional isomers of labeled metabolites. The fragmentation patterns generated by electron ionization (EI) can provide information about the position of the deuterium label within the molecule. For instance, a stable-isotope dilution method using GC-MS has been established for the sensitive determination of D-galactose in human plasma. nih.gov This method involves the preparation of aldononitrile pentaacetate derivatives and monitoring specific ion intensities to quantify both unlabeled and labeled D-galactose. nih.gov The ability to resolve positional isomers is critical for accurately mapping the flow of the deuterium atom through different metabolic reactions.
However, it is important to be aware of potential matrix effects in GC-MS analysis, where other components in the sample can influence the ionization and detection of the target analytes. researchgate.net Careful sample preparation and the use of internal standards can help to mitigate these effects. nih.gov
Table 1: GC-MS Parameters for D-Galactose Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Derivatization | Aldononitrile pentaacetate | nih.gov |
| Ionization Mode | Positive Chemical Ionization | nih.gov |
| Monitored Ions (m/z) | 328 (¹²C-D-galactose), 329 (¹³C-D-galactose), 334 (U-¹³C₆-D-galactose) | nih.gov |
| Quantification Limit | <0.02 micromol/L | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices
Liquid chromatography-mass spectrometry (LC-MS) is highly suited for the analysis of a wide range of metabolites, including polar and non-volatile compounds, directly from complex biological matrices like serum and cell extracts without the need for derivatization. frontiersin.orgnih.govlcms.cz This makes it a versatile and high-throughput technique for metabolomics studies. jst.go.jp
In studies involving this compound, LC-MS can be used to track the incorporation of the deuterium label into a broad spectrum of downstream metabolites. For example, a serum metabolomics analysis using rapid resolution liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (RRLC-Q-TOF-MS) was able to identify numerous biomarkers and metabolic pathways affected by D-galactose administration in rats. nih.gov The high mass accuracy of TOF mass analyzers allows for the confident identification of metabolites based on their elemental composition.
Different LC separation techniques can be employed depending on the metabolites of interest. Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites, while reversed-phase (RP) chromatography is suitable for less polar compounds. researchgate.net The choice of the column and mobile phase is critical for achieving optimal separation of isomers. waters.com
Table 2: LC-MS Applications in D-Galactose Metabolomics
| Application | LC-MS Technique | Key Findings | Reference |
|---|---|---|---|
| Anti-aging effects of SCL in D-galactose-induced aging rats | RRLC-Q-TOF-MS | Identified 15 biomarkers and implicated pathways like energy, amino acid, and lipid metabolism. | nih.gov |
| Metabolomic changes in galactosemia | UPLC/HRMS | Found significant changes in 2,819 metabolites in patients with galactosemia. | frontiersin.org |
Isotope Ratio Mass Spectrometry (IRMS) for High Precision Isotopic Abundance Determination
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of stable isotope ratios. wikipedia.org When coupled with gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS), it can determine the isotopic enrichment of specific compounds with very high accuracy. iaea.orgnih.gov
This high precision is particularly valuable in metabolic flux analysis for detecting small changes in isotopic enrichment. For instance, GC-IRMS has been used to study the metabolism of glycoprotein (B1211001) neutral sugars by measuring the natural ¹³C abundance, demonstrating the ability to detect enrichments as low as 0.001%. capes.gov.br
LC/IRMS has been successfully applied to quantify plasma ¹³C-galactose and ¹³C-glucose during exercise. nih.gov This study demonstrated that even with the close elution of galactose and glucose, a correction routine allowed for accurate measurement of the isotopic enrichment of both sugars, revealing that orally administered galactose is converted to glucose and utilized for energy. nih.gov This highlights the power of IRMS in providing quantitative data on substrate utilization and metabolic partitioning.
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vitro and Ex Vivo Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive and non-destructive analytical technique that provides detailed structural and quantitative information about metabolites. acs.org It is a powerful tool for studying metabolic processes both in vitro (in cell extracts or biofluids) and ex vivo (in intact tissues). mdpi.com
One of the key advantages of NMR is its ability to identify and quantify a wide range of metabolites simultaneously in a single measurement. acs.org ¹H NMR is commonly used for metabolic profiling, and has been applied to study the metabolic changes induced by D-galactose in rats. mdpi.com
For isotopic tracing studies, NMR can be used to track the fate of stable isotopes like ¹³C and ²H (deuterium). nih.gov The incorporation of these labels into different metabolites can be detected by changes in the NMR spectrum, providing insights into metabolic fluxes. nih.gov For example, ¹³C NMR can be used to monitor the metabolism of ¹³C-labeled glucose into downstream products like lactate (B86563) and glutamate. nih.gov
Deuterium (²H) NMR for Direct Metabolic Flux Monitoring
Deuterium (²H) NMR spectroscopy offers a unique approach for directly monitoring metabolic flux. nih.gov Due to the low natural abundance of deuterium (0.015%), the background signal is minimal, allowing for the sensitive detection of deuterium-labeled substrates and their metabolic products. escholarship.org
In studies using this compound, ²H NMR can be used to follow the deuterium label as it is transferred through various metabolic pathways. By observing the appearance of new deuterium signals corresponding to different metabolites over time, the flux through these pathways can be determined. nih.gov For example, high-resolution deuterium NMR has been used to dynamically monitor the anaerobic metabolism of deuterium-labeled D-glucose in bacteria by following the disappearance of the glucose signal and the appearance of signals from major end products. nih.gov
An important aspect of using ²H NMR is the potential for label loss to water, which can be monitored by an increase in the natural abundance deuterium signal of water. nih.gov This provides additional information about specific enzymatic steps where a deuteron (B1233211) is removed. The combination of ²H and ¹H NMR can be particularly powerful, as the presence of a deuteron can cause an upfield shift in the proton resonances of the labeled species, aiding in the definitive assignment of signals. nih.gov This direct and dynamic monitoring capability makes ²H NMR a valuable tool for elucidating the metabolic fate of this compound.
Carbon-13 (¹³C) NMR for Positional Isotope Tracing of Downstream Metabolites
Metabolic flux analysis (MFA) utilizing stable isotopes like Carbon-13 (¹³C) is a cornerstone technique for quantifying intracellular reaction rates. nih.gov When a ¹³C-labeled substrate such as D-galactose is introduced into a biological system, the ¹³C atoms are incorporated into various downstream metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method for tracking the fate of these isotopic tracers. creative-proteomics.com Specifically, ¹³C NMR provides detailed information on the specific positions of the ¹³C labels within the carbon skeletons of these metabolites, a practice known as positional isotope tracing or isotopomer analysis. nih.govcreative-proteomics.com
The process begins with feeding the biological system a specifically labeled form of galactose, for instance, [1-¹³C]galactose or [U-¹³C]galactose (uniformly labeled). As galactose enters central carbon metabolism, primarily via the Leloir pathway where it is converted to glucose-6-phosphate, its labeled carbons are distributed throughout the metabolic network. Key downstream metabolites, such as proteinogenic amino acids, are then harvested. These amino acids are biosynthesized from central metabolic intermediates (e.g., pyruvate, acetyl-CoA, α-ketoglutarate), and their ¹³C labeling patterns directly reflect the fluxes through the pathways that produced these precursors.
For example, in Escherichia coli, galactose metabolism can proceed through different pathways depending on growth conditions. Under certain conditions, it is fully respiratory, utilizing the PEP-glyoxylate cycle. embopress.org By analyzing the ¹³C distribution in amino acids using ¹H-¹³C correlation NMR experiments (like HSQC), researchers can deduce the relative activities of pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP), the TCA cycle, and the glyoxylate (B1226380) shunt. embopress.org The specific location of ¹³C atoms in an amino acid like alanine (B10760859) (synthesized from pyruvate) reveals the pathway taken by the original carbons from galactose.
The unique spectroscopic signature of the ¹³C label, with chemical shifts distinct from the more abundant ¹²C, allows for precise quantification of isotopic enrichment at each carbon position. This detailed positional information is critical for resolving fluxes at key branch points in the metabolic network, providing insights that are not achievable with mass spectrometry alone, which often measures only the total number of labels in a molecule. creative-proteomics.com
Table 1: Mapping of Galactose Carbons to Central Metabolites and Amino Acids
This table illustrates the theoretical redistribution of carbon atoms from uniformly ¹³C-labeled galactose into key intermediates of central metabolism and subsequently into representative amino acids. The numbering reflects the carbon positions.
| Galactose Carbon | Glycolysis/PPP Intermediate | TCA Cycle Intermediate | Resulting Amino Acid (Carbon Position) |
| C1, C6 | Pyruvate (C3) | Acetyl-CoA (C2) | Alanine (C3), Valine (C3, C4'), Leucine (C4, C5') |
| C2, C5 | Pyruvate (C2) | Acetyl-CoA (C1) | Alanine (C2), Valine (C2), Leucine (C2, C3) |
| C3, C4 | Pyruvate (C1) | Oxaloacetate (C2, C3) | Alanine (C1), Aspartate (C2, C3), Asparagine (C2, C3) |
| C1 (via PPP) | CO₂ | - | - |
| C2, C3 (via PPP) | Ribose-5-Phosphate | - | Histidine (imidazole ring), Nucleotides |
Note: This table represents a simplified mapping. The exact labeling patterns are complex and depend on the activities of multiple pathways, including reversible reactions and carbon scrambling in the TCA cycle.
Advanced NMR Pulse Sequences for this compound Derivatives
The analysis of this compound and its metabolic derivatives benefits significantly from advanced NMR pulse sequences that enhance sensitivity, resolve signal overlap, and elucidate complex structural and connectivity information. While a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial data, complex mixtures of metabolites necessitate more sophisticated techniques. tandfonline.comcdnsciencepub.com
Two-dimensional (2D) NMR experiments are particularly crucial. These include:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. For a this compound derivative, an HSQC spectrum would reveal which protons are attached to which carbons, aiding in the assignment of complex spectra from metabolic extracts. researchgate.net Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects correlations between nuclei separated by two or three bonds (e.g., ¹H and ¹³C). This is invaluable for piecing together the carbon skeleton of a novel or modified galactose derivative and for establishing connectivity across glycosidic bonds in oligosaccharides. researchgate.net
Correlation Spectroscopy (COSY): A homonuclear technique that identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. It helps trace the proton network within a sugar ring, confirming its structure. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments identify nuclei that are close in space, regardless of whether they are bonded. They are essential for determining the three-dimensional conformation and stereochemistry of galactose derivatives and their interactions with other molecules, such as proteins. researchgate.net
For isotopically labeled compounds, specialized pulse sequences can be employed. Constant-time HSQC (CT-HSQC) can mitigate the splitting of signals caused by ¹Jcc couplings in ¹³C-enriched samples, simplifying the spectra. researchgate.net Furthermore, the development of NMR supersequences , such as NOAH (NMR by Ordered Acquisition using ¹H-detection), allows for the combination of multiple 2D experiments into a single, continuous measurement. acs.org A NOAH supersequence could, for instance, acquire HSQC, HMBC, and COSY data in one go, drastically reducing experiment time while maximizing the information obtained from a precious sample. acs.org
Table 2: Advanced NMR Pulse Sequences for the Analysis of Galactose Derivatives
| Pulse Sequence | Type | Information Obtained | Application for this compound Derivatives |
| HSQC | 2D Heteronuclear | Direct ¹H-¹³C correlations (one bond) | Assigning proton and carbon signals in metabolites derived from galactose. |
| HMBC | 2D Heteronuclear | Long-range ¹H-¹³C correlations (2-3 bonds) | Determining molecular structure and connectivity of complex derivatives. |
| COSY | 2D Homonuclear | ¹H-¹H coupling networks | Confirming the spin system within the pyranose or furanose ring. |
| NOESY/ROESY | 2D Homonuclear | Through-space ¹H-¹H proximity | Elucidating 3D conformation, stereochemistry, and intermolecular interactions. |
| NOAH Supersequences | Multi-experiment | Combines multiple 2D spectra (e.g., HSQC, HMBC) | Accelerates data acquisition for comprehensive structural elucidation from a single sample. acs.org |
Computational Modeling and Isotopic Flux Balance Analysis (IFBA)
Computational modeling provides a framework for interpreting the complex isotopic labeling data obtained from NMR and mass spectrometry. Flux Balance Analysis (FBA) is a widely used constraint-based modeling approach that calculates the flow of metabolites through a metabolic network at a steady state. creative-proteomics.com The method relies on a stoichiometric model of all known metabolic reactions in an organism and applies physicochemical constraints (e.g., mass balance) to define a space of possible flux distributions. mountainscholar.org By assuming a biological objective, such as the maximization of biomass production, FBA can predict a single optimal flux distribution. researchgate.net
However, standard FBA has limitations. It often cannot resolve fluxes through parallel pathways or cyclic pathways, and the predicted flux distribution can be sensitive to the chosen objective function. mdpi.com This is where isotopic data becomes invaluable. Isotopic Flux Balance Analysis (IFBA) , also known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), integrates the constraints from isotopic labeling patterns into the FBA framework. mdpi.comoup.com
The process involves several key steps:
Isotope Labeling Experiment: The organism is cultured with an isotopic tracer, such as ¹³C-labeled D-galactose.
Isotopomer Measurement: The distribution of isotopes in key metabolites (e.g., amino acids) is measured using techniques like ¹³C NMR or MS.
Computational Flux Calculation: The measured isotopomer distributions are used as additional constraints on the FBA model. A computational algorithm then searches for the flux distribution that best explains the experimentally observed labeling patterns by minimizing the difference between the measured and simulated isotopomer data. researchgate.net
By incorporating data from tracers like this compound, IFBA provides a much more accurate and refined picture of metabolic reality than FBA alone. It allows for the precise quantification of fluxes that are otherwise unresolvable and validates the activity of predicted metabolic pathways. mdpi.com This integrated approach, combining in vivo labeling with advanced analytics and computational modeling, is essential for a quantitative understanding of cellular metabolism and for guiding metabolic engineering efforts. oup.com
Table 3: Key Steps in an Isotopic Flux Balance Analysis (IFBA) Study
| Step | Description | Associated Techniques/Tools |
| 1. Model Reconstruction | A genome-scale or central carbon metabolic model is constructed, defining the stoichiometry of all relevant reactions. | Pathway Databases (e.g., BioCyc), MATLAB, COBRA Toolbox simtk.orgnih.gov |
| 2. Labeling Experiment | Cells are grown on a substrate with a specific isotopic label (e.g., [1-¹³C]D-galactose) until an isotopic and metabolic steady state is reached. | Bioreactors, Cell Culture |
| 3. Sample Analysis | Biomass is harvested, and key metabolites (typically protein-hydrolysate amino acids) are analyzed to determine their isotopic labeling patterns. | ¹³C NMR, 2D NMR (HSQC), Mass Spectrometry (GC-MS, LC-MS) |
| 4. Flux Calculation | The experimental labeling data is used to constrain the stoichiometric model. An optimization algorithm calculates the intracellular flux distribution that best fits the data. | Software (e.g., INCA, Metran), iterative fitting algorithms nih.gov |
| 5. Model Validation & Analysis | The resulting flux map is analyzed to understand the metabolic phenotype, identify active pathways, and compare different conditions or strains. Statistical methods are used to assess the goodness-of-fit. | Statistical analysis, Pathway visualization tools |
Elucidation of Galactose Metabolism Pathways Utilizing D Galactose 5 D As an Isotopic Tracer
Investigation of the Leloir Pathway Dynamics and Intermediates with Deuterated Probes
The primary route for galactose catabolism in most organisms is the Leloir pathway. This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis. The key enzymes and intermediates of this pathway are well-known. The use of a deuterated tracer like D-Galactose-5-d would theoretically allow for the dynamic tracking of galactose through these steps, providing data on the rate of conversion at each enzymatic step and the pool sizes of intermediates such as galactose-1-phosphate and UDP-galactose. However, no studies employing this compound for this purpose have been found.
Analysis of Alternative Galactose Metabolic Routes and Side Pathways
In addition to the Leloir pathway, several alternative or side pathways for galactose metabolism exist in various organisms. These can include the galactitol pathway, the DeLey-Doudoroff pathway, and oxidative pathways. These routes can become significant under conditions of high galactose concentration or in individuals with genetic defects in the Leloir pathway enzymes. A tracer such as this compound could be instrumental in quantifying the flux of galactose through these alternative routes. For instance, the detection of deuterated galactitol would provide direct evidence of the activity of the aldose reductase pathway. Unfortunately, there is no available research that has utilized this compound to investigate these alternative pathways.
Assessment of Galactose Anabolism and Catabolism in Defined Experimental Systems
Galactose is not only broken down for energy (catabolism) but is also used to build various important biomolecules (anabolism), including glycoproteins, glycolipids, and lactose. Isotopic tracers are crucial for dissecting the balance between these anabolic and catabolic fates. By introducing this compound into an experimental system, researchers could trace the deuterium (B1214612) label into these complex macromolecules, thereby quantifying the rate of galactose incorporation. This would provide valuable insights into the regulation of galactose utilization under different physiological conditions. As with the other sections, a literature search did not yield any studies that have performed such an assessment using this compound.
Quantification of Gluconeogenesis and Galactose Cycling
Galactose can be converted to glucose in the liver through the Leloir pathway, which then can be released into the bloodstream. This process is a form of gluconeogenesis. Furthermore, the interconversion between glucose and galactose is a dynamic process referred to as galactose cycling. A deuterated tracer like this compound would be an excellent tool to quantify the rate of gluconeogenesis from galactose and to measure the extent of galactose cycling. This would involve tracking the appearance of the deuterium label in blood glucose and other metabolic intermediates. Regrettably, no studies have been published that report the use of this compound for these specific quantitative measurements.
Enzymatic Reaction Mechanism Studies and Kinetic Isotope Effects Kies with D Galactose 5 D
Probing the Catalytic Mechanism of Galactokinase and UDP-Galactose-4'-Epimerase
The Leloir pathway is the primary route for galactose metabolism, and it involves the sequential action of several enzymes, including galactokinase and UDP-galactose-4'-epimerase. wikipedia.org Galactokinase catalyzes the phosphorylation of galactose to galactose-1-phosphate, the initial step in its metabolic utilization. wikipedia.org
UDP-galactose-4'-epimerase facilitates the reversible epimerization of UDP-galactose to UDP-glucose. wikipedia.orgmedcraveonline.com This reaction is crucial for providing UDP-galactose for various biosynthetic pathways and for channeling galactose into glucose metabolic pathways. The mechanism of UDP-galactose-4'-epimerase is known to involve the transient reduction of a tightly bound NAD+ cofactor. medcraveonline.comnih.gov The reaction proceeds through a 4-ketopyranose intermediate, and the transfer of a hydride ion is a key step. wisc.edu While the general mechanism is understood, the precise dynamics of substrate and intermediate binding and the transition states are areas of ongoing investigation. The use of deuterated substrates can provide valuable insights into these processes.
Determination of Kinetic Isotope Effects in Galactose-Processing Enzymes
Kinetic isotope effects (KIEs) are changes in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. The magnitude of the KIE can provide information about the bond-breaking and bond-forming steps in the rate-determining step of the reaction.
While specific studies on the kinetic isotope effects of D-Galactose-5-d with galactokinase and UDP-galactose-4'-epimerase are not extensively documented in the publicly available literature, studies on other related enzymes, such as galactose oxidase, have demonstrated the utility of this approach. For instance, significant KIEs have been observed with deuterated galactose substrates in studies of galactose oxidase, indicating that C-H bond cleavage is a rate-limiting step in its catalytic cycle. nih.gov Such studies provide a framework for how this compound could be used to investigate the mechanisms of galactokinase and UDP-galactose-4'-epimerase.
For galactokinase, a primary KIE would not be expected if the phosphorylation of the anomeric hydroxyl group is the rate-determining step, as this does not directly involve the C-5 position. However, a secondary KIE might be observed, which could provide information about changes in hybridization at the C-5 position during the reaction.
In the case of UDP-galactose-4'-epimerase, the reaction involves a hydride transfer at the C-4 position. While this compound would not be expected to show a primary KIE for this step, its use could help to understand conformational changes or other secondary effects during the catalytic cycle. It is important to note that UDP-galactose-4'-epimerase exhibits nonstereospecific hydride transfer, meaning the hydride can be added to either face of the 4-ketopyranose intermediate. nih.gov
Stereochemical Analysis of Enzymatic Transformations Using Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for tracing the stereochemical course of enzymatic reactions. By determining the position and stereochemistry of the deuterium atom in the product, researchers can deduce the stereospecificity of the enzyme.
For UDP-galactose-4'-epimerase, the use of specifically deuterated substrates has been instrumental in confirming the proposed mechanism involving a 4-keto intermediate. nih.gov While studies specifically employing this compound are not readily found, the principles of using isotopically labeled sugars for stereochemical analysis are well-established. Such an approach could be used to investigate if there are any unexpected hydrogen exchange reactions or conformational effects involving the C-5 position during the epimerization reaction.
Investigation of Cellular and Molecular Responses Using D Galactose 5 D in Preclinical Models
Characterization of Metabolic Reprogramming in Cellular Models of Disease
In various diseases, including cancer, cells undergo significant metabolic reprogramming to support their growth and survival. D-Galactose-5-d can be employed as a tracer to investigate these alterations in galactose metabolism. When cells are cultured in a medium containing this compound, the deuterated galactose enters the Leloir pathway, where it is converted to galactose-1-phosphate and then to UDP-galactose and glucose-1-phosphate. youtube.comyoutube.comyoutube.com The glucose-1-phosphate, now carrying the deuterium (B1214612) label, can then enter glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP).
By using mass spectrometry or nuclear magnetic resonance spectroscopy to detect the deuterium label in downstream metabolites, researchers can quantify the flux through these key pathways. nih.gov For instance, an increase in the incorporation of the label into lactate (B86563) would suggest an upregulation of glycolysis, a hallmark of many cancer cells known as the Warburg effect. Conversely, tracing the label into the intermediates of the PPP can provide insights into the cell's capacity for nucleotide biosynthesis and redox homeostasis. nih.gov
Below is a hypothetical data table illustrating how this compound could be used to characterize metabolic reprogramming in a cancer cell line compared to a control cell line.
| Metabolite | Control Cell Line (Relative Abundance of Deuterium Label) | Cancer Cell Line (Relative Abundance of Deuterium Label) |
| Glucose-6-phosphate | 1.00 | 1.25 |
| Fructose-6-phosphate | 0.98 | 1.22 |
| Lactate | 0.50 | 2.50 |
| Ribose-5-phosphate | 0.20 | 0.45 |
This table demonstrates a significant increase in the flux of the deuterium label from this compound into the glycolytic end-product, lactate, and the PPP intermediate, ribose-5-phosphate, in the cancer cell line, indicating a metabolic shift towards aerobic glycolysis and increased nucleotide synthesis.
Role of Substrate Availability and Regulatory Mechanisms in Cultured Cells
The availability of different substrates in the cellular microenvironment can profoundly influence metabolic pathways. This compound can be utilized to study how cultured cells adapt their metabolism in response to varying nutrient conditions. For example, by providing cells with both glucose and this compound, researchers can investigate the preferential uptake and utilization of these sugars.
The regulation of galactose metabolism is tightly controlled by enzymes such as galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). nih.gov By tracing the metabolism of this compound, it is possible to assess the activity of these enzymes under different conditions. For instance, a buildup of labeled galactose-1-phosphate could indicate a bottleneck at the GALT step.
A hypothetical study might explore the impact of glucose concentration on galactose metabolism, as depicted in the table below.
| Condition | Labeled Galactose-1-Phosphate (Relative Abundance) | Labeled UDP-Galactose (Relative Abundance) |
| Low Glucose + this compound | 1.00 | 1.00 |
| High Glucose + this compound | 2.50 | 0.50 |
These hypothetical findings suggest that high glucose levels may inhibit the activity of GALT, leading to an accumulation of galactose-1-phosphate and a decrease in the production of UDP-galactose from the exogenous deuterated source.
Interplay with Glycosylation Pathways and Glycoconjugate Biosynthesis in Experimental Systems
Galactose is a critical component of glycoproteins and glycolipids, and the process of glycosylation is essential for a wide range of cellular functions. This compound serves as an excellent tracer to monitor the biosynthesis of these complex glycoconjugates. nih.gov Once converted to UDP-galactose, the deuterated galactose can be incorporated into growing glycan chains in the Golgi apparatus. nih.gov
By isolating specific glycoproteins or glycolipids from cells cultured with this compound and analyzing them by mass spectrometry, researchers can determine the rate of new glycoconjugate synthesis and identify which molecules are being actively glycosylated. This approach can be particularly insightful in studying diseases with known glycosylation defects, such as Congenital Disorders of Glycosylation (CDG). nih.gov
The following table provides a hypothetical example of how this compound could be used to assess the impact of a potential therapeutic agent on glycosylation in a cellular model of a specific CDG.
| Glycoprotein (B1211001) | Untreated CDG Model Cells (Deuterium Incorporation) | Treated CDG Model Cells (Deuterium Incorporation) |
| Serum Transferrin | 0.15 | 0.65 |
| Immunoglobulin G | 0.20 | 0.75 |
The data suggest that the therapeutic treatment significantly enhances the incorporation of the deuterium label from this compound into key glycoproteins, indicating a partial rescue of the glycosylation defect.
Application in Modeling Oxidative Stress and Aging Phenotypes in Animal Models (as a tracer for understanding metabolic changes)
Chronic administration of high doses of D-galactose is a well-established method to induce phenotypes of accelerated aging in animal models. nih.govnih.govmdpi.comnih.govsemanticscholar.orgmdpi.comchemicalbook.com This is attributed, in part, to the generation of reactive oxygen species (ROS) during galactose metabolism, leading to oxidative stress. nih.govmdpi.comnih.govmdpi.com While unlabeled D-galactose is used to induce the aging model, this compound can be employed as a tracer within this model to understand the underlying metabolic alterations that contribute to the aging phenotype.
By administering this compound to these animal models, researchers can trace its metabolic fate in different tissues, such as the brain and liver. nih.govnih.gov This allows for the investigation of age-related changes in galactose metabolism and its downstream effects. For example, an increased conversion of labeled galactose to galactitol, an alternative metabolic pathway, can be an indicator of oxidative stress as it consumes NADPH, a key cellular antioxidant. researchgate.net
A hypothetical study could compare the metabolic fate of this compound in the brains of control and D-galactose-induced aging model mice, with results summarized in the table below.
| Brain Metabolite | Control Mice (Relative Abundance of Deuterium Label) | D-galactose Aging Model Mice (Relative Abundance of Deuterium Label) |
| Labeled Glucose-6-phosphate | 1.00 | 0.70 |
| Labeled Galactitol | 0.10 | 0.80 |
| Labeled Glutathione (B108866) (GSH) | 1.00 | 0.60 |
These hypothetical results would suggest that in the aging model, there is a decreased flux of galactose into mainstream energy metabolism (glucose-6-phosphate) and an increased shunting into the polyol pathway (galactitol), which is associated with oxidative stress. The reduced labeling of the antioxidant glutathione could further indicate a compromised ability to counteract oxidative damage.
In-depth Article on the Biomolecular Applications of this compound Unattainable Due to Scarcity of Specific Research
A comprehensive generation of an English-language article focusing solely on the chemical compound “this compound,” as per the provided detailed outline, cannot be completed at this time. Extensive and repeated searches of scientific databases and literature have revealed a significant lack of specific published research on the synthesis and application of this compound for the outlined biomolecular and structural studies.
The requested article structure, focusing on "Biomolecular Structure and Dynamics Probing via this compound Labeling," with subsections on NMR spectroscopy for conformation and dynamics, mapping carbohydrate-binding sites in proteins, and structural elucidation of galactosylated biomolecules, requires detailed experimental findings and data that are not available for this specific isotopically labeled sugar.
While the broader topics are well-established areas of research, the specific tool, this compound, does not appear to be a commonly utilized probe in the published literature. Searches for this compound did not yield specific studies detailing its use in:
Biomolecular Structure and Dynamics Probing Via D Galactose 5 D Labeling
Structural Elucidation of Galactosylated Biomolecules and Neoglycoconjugates:The synthesis and structural analysis of neoglycoconjugates containing D-galactose is an active area of research, with NMR being a primary analytical tool.researchgate.netscielo.brDespite this, no studies were found that specifically employ D-Galactose-5-d for the structural elucidation of these complex molecules.
Research has been published on the synthesis of related modified sugars, such as 5-C-methylated D-galactose, and their structural analysis by NMR, which demonstrated an increase in the furanose form of the sugar upon methylation. acs.org However, this modification is distinct from deuteration at the C-5 position and the findings are not directly transferable.
Given the constraints to generate "thorough, informative, and scientifically accurate content" and to "strictly adhere to the provided outline," the lack of specific data on this compound makes it impossible to fulfill the request without resorting to speculation or generalizing from other deuterated molecules in a way that would not be scientifically rigorous.
Therefore, a detailed article with the requested structure, data tables, and specific research findings concerning this compound cannot be produced based on the currently available scientific literature.
Challenges, Limitations, and Future Directions in D Galactose 5 D Research
Methodological Advancements in Isotopic Tracing Sensitivity and Throughput
Isotopic tracing using deuterated molecules like D-Galactose-5-d is a powerful technique for mapping metabolic pathways, but its efficacy is dependent on the sensitivity and speed of analytical methods. Traditional methods often require substantial sample sizes and lengthy processing times, limiting their application in high-throughput screening.
Recent advancements are addressing these challenges. Gas chromatography/mass spectrometry (GC/MS) methods for stable-isotope dilution analysis have been refined to allow for the precise determination of galactose metabolites in biological samples like erythrocytes. nih.gov These methods can achieve a limit of quantification as low as 0.01 micromol/L, demonstrating high sensitivity. nih.gov
Furthermore, innovative techniques like ion-beam nuclear reaction analysis (NRA) are being explored as a "label-free" alternative to traditional radioactive isotopes or bulky chemical labels. nih.govresearchgate.net This approach has been successfully used to probe the uptake of various deuterated carbohydrates in bacteria. nih.gov NRA offers high sensitivity to deuterium (B1214612), providing a direct way to measure nutrient acquisition without the chemical modifications required by other methods, which can sometimes alter the molecule's biological activity. nih.govnih.gov The development of such techniques is crucial for enabling the rapid and scalable analysis of deuterated probes, paving the way for their use in large-scale metabolic studies. nih.gov
| Methodology | Key Advancement | Impact on Research | Source |
|---|---|---|---|
| Gas Chromatography/Mass Spectrometry (GC/MS) | Enhanced sensitivity for stable-isotope dilution analysis, allowing for quantification of galactose-1-phosphate at very low concentrations. | Enables precise tracking of galactose metabolism in samples with limited metabolite abundance, such as erythrocytes. | nih.gov |
| Nuclear Reaction Analysis (NRA) | Provides a novel "label-free" method for detecting deuterated probes without requiring radioactive or large chemical tags. | Allows for the study of nutrient uptake using probes that are structurally more analogous to their native counterparts, improving biological relevance. | nih.govnih.gov |
| Facile Deuteration Synthesis | Development of regio- and stereo-selective methods for synthesizing a wide range of deuterated carbohydrates. | Increases the accessibility of various deuterated probes, allowing researchers to investigate a broader panel of metabolic pathways. | nih.gov |
Integration of this compound Tracing with Multi-Omics Data (e.g., Metabolomics and Transcriptomics)
To gain a comprehensive understanding of cellular metabolism, data from isotopic tracers like this compound must be contextualized within the broader landscape of gene and protein expression. The integration of metabolomics with other omics disciplines, such as transcriptomics and genomics, is a critical frontier in systems biology. nih.govmdpi.com This multi-omics approach allows researchers to connect changes in metabolic flux with the underlying genetic and regulatory networks. mdpi.com
For instance, combined metabolomic and transcriptomic analyses have been used to investigate the metabolic activities of microorganisms. nih.gov In one such study, this integrated approach revealed how the carbon flux from galactose metabolism is diverted into the trehalose (B1683222) pathway, leading to specific phenotypic changes. nih.gov By linking differentially expressed genes to specific metabolites, researchers can identify the enzymes and pathways responsible for observed metabolic shifts. mdpi.comresearchgate.net
In the context of D-galactose-induced aging models, studies have combined gene expression profiling with metabolic analysis to identify key changes in glucose and lipid metabolism, oxidative damage, and cell apoptosis. plos.org These studies found that D-galactose administration leads to significant alterations in the expression of 48 mRNAs and changes in 51 potential metabolic biomarkers in the liver. plos.org Integrating this compound tracing into such models would provide a dynamic view of pathway utilization, linking specific metabolic shifts directly to the transcriptional changes observed, thereby offering a more complete mechanistic picture.
| Study Focus | Omics Data Integrated | Key Finding | Source |
|---|---|---|---|
| Galactose Metabolism in S. thermophilus | Genomics, Transcriptomics, Metabolomics | Identified that enhanced galactose metabolism in a mutant strain was due to the up-regulation of genes in the Leloir pathway, not mutations in the gene sequences themselves. | nih.gov |
| D-Galactose-Induced Aging in Mice | Transcriptomics, Metabolomics | Demonstrated that D-galactose induces aging-related changes through disorders in glucose and lipid metabolism, linked to differential expression of 48 mRNAs and 51 metabolic biomarkers. | plos.orgresearchgate.net |
| Microbial Metabolism | Metabolomics, Transcriptomics | Revealed that inefficient galactose metabolism under certain conditions was caused by the diversion of carbon flux into the trehalose pathway. | nih.gov |
Expansion of this compound Applications in Advanced Preclinical Models of Metabolic and Neurological Disorders
D-galactose is widely used to establish robust preclinical models of aging and age-related diseases due to its ability to induce oxidative stress, inflammation, and cellular senescence. nih.govnih.govresearchgate.net Chronic administration of D-galactose in rodents successfully mimics many aspects of natural aging, including cognitive decline, neuroinflammation, and metabolic dysregulation, making these models invaluable for studying age-related pathologies. plos.orgnih.gov
In the realm of neurological disorders, D-galactose models are frequently used to study Alzheimer's disease. acs.org These models exhibit increased oxidative stress and neuroinflammation, key features of the human disease. nih.gov Similarly, in metabolic research, D-galactose administration has been shown to disrupt antioxidant enzymes and alter gut microbiota, providing a relevant model for studying chronic oxidative stress and its systemic effects. nih.gov
The expansion of this compound tracing within these established preclinical models represents a significant future direction. While the models are effective at reproducing disease phenotypes, the precise metabolic fluxes underlying these changes are often not fully understood. Applying this compound as a tracer would allow researchers to directly measure how galactose is metabolized and allocated within different tissues under these pathological conditions. This could reveal, for example, how galactose metabolism contributes to the production of reactive oxygen species or alters glycosylation patterns in the brain, providing critical insights into disease mechanisms.
Development of Novel Deuterated Carbohydrate Probes for Specific Biological Questions
The success of isotopic tracing relies on the availability of specific molecular probes to investigate diverse biological questions. While this compound is useful for tracking the fate of galactose, the development of a wider array of deuterated carbohydrate probes is necessary to explore the full spectrum of carbohydrate metabolism.
Research is actively focused on the facile and scalable synthesis of various deuterated carbohydrates. nih.gov These methods allow for the creation of probes that are structurally almost identical to their natural counterparts, avoiding the steric hindrance or altered chemical properties associated with larger labels. nih.gov This "label-free" approach is critical for accurately studying biological processes like nutrient uptake in bacteria, where transport systems can be highly specific. researchgate.netnih.gov
By creating a panel of different deuterated sugars (e.g., glucose, mannose, trehalose), researchers can investigate the relative uptake and metabolism of various carbon sources. researchgate.netnih.gov This is particularly important in fields like microbiology, where understanding the nutrient preferences of pathogens like Mycobacterium tuberculosis can inform the development of new therapeutic strategies. researchgate.net The continued development of novel deuterated probes, tailored to answer specific questions about transport and metabolism, will be a key driver of discovery in cellular and systems biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
